4-Pentylphenyl 4-methoxybenzoate

Catalog No.
S1895406
CAS No.
38444-13-2
M.F
C19H22O3
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pentylphenyl 4-methoxybenzoate

CAS Number

38444-13-2

Product Name

4-Pentylphenyl 4-methoxybenzoate

IUPAC Name

(4-pentylphenyl) 4-methoxybenzoate

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C19H22O3/c1-3-4-5-6-15-7-11-18(12-8-15)22-19(20)16-9-13-17(21-2)14-10-16/h7-14H,3-6H2,1-2H3

InChI Key

UISXVYOLBGBYCV-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC

4-Pentylphenyl 4-methoxybenzoate is classified as a phenyl ester and has the chemical formula C19H22O3. It features a structure that includes a pentyl group attached to a phenyl ring, which is further connected to a methoxy-substituted benzoate group. The compound is recognized for its liquid crystalline properties, particularly in the nematic phase, making it suitable for various optoelectronic applications .

Physical Properties

  • Molecular Weight: 294.38 g/mol
  • Melting Point: Approximately 29°C
  • Solubility: Soluble in organic solvents but insoluble in water .

The primary mechanism of action of PPMB is related to its nematic liquid crystalline behavior. In the nematic phase, the elongated molecules exhibit a degree of directional order, allowing them to influence the passage of light. This property is exploited in LCDs where PPMB can be used as a host material for light-emitting molecules or to create specific optical effects [].

The chemical behavior of 4-pentylphenyl 4-methoxybenzoate can involve several reactions typical of esters:

  • Hydrolysis: It can undergo hydrolysis in the presence of water and acids or bases to yield 4-pentylphenol and 4-methoxybenzoic acid.
  • Transesterification: This reaction can occur with alcohols to form different esters.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions under appropriate conditions.

The synthesis of 4-pentylphenyl 4-methoxybenzoate typically involves:

  • Esterification Reaction: The primary method is the esterification of 4-pentylphenol with 4-methoxybenzoic acid using acid catalysts (e.g., sulfuric acid) under reflux conditions.
  • Purification: The resulting product is purified through recrystallization or chromatography to achieve high purity levels (>98%).

Interaction studies involving 4-pentylphenyl 4-methoxybenzoate focus on its compatibility with other materials in liquid crystal systems. Research has shown that it can be mixed with other liquid crystal compounds to enhance performance characteristics such as thermal stability and electro-optical response.

Several compounds share structural similarities with 4-pentylphenyl 4-methoxybenzoate. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
4-Pentylphenyl 4-methylbenzoateC19H22O2Lacks the methoxy group; used similarly in LCDs
4-Octyloxyphenyl 4-methylbenzoateC21H26O3Longer alkyl chain; different thermal properties
4-Pentylphenyl acetateC14H18O2Simpler structure; less complex interactions

Uniqueness

The presence of the methoxy group in the structure of 4-pentylphenyl 4-methoxybenzoate distinguishes it from other similar compounds, potentially affecting its solubility and interaction with light, which are critical for its applications in liquid crystals.

Esterification Methodologies for Phenyl Benzoate Derivatives

The synthesis of 4-Pentylphenyl 4-methoxybenzoate represents a specialized application of established esterification methodologies adapted for phenyl benzoate derivatives [1]. The compound, with molecular formula C19H22O3 and molecular weight 298.38, is primarily synthesized through direct esterification reactions between 4-methoxybenzoic acid and 4-pentylphenol [2] [3].

The Fischer esterification mechanism serves as the foundational approach for producing this phenyl benzoate derivative [4]. This acid-catalyzed process follows a six-step mechanism characterized by protonation-addition-deprotonation-protonation-elimination-deprotonation sequence [4]. The reaction involves protonation of the carbonyl oxygen in 4-methoxybenzoic acid, followed by nucleophilic addition of 4-pentylphenol to form a tetrahedral intermediate [4]. Subsequent proton transfers and elimination of water yield the desired ester product [4].

Alternative synthetic approaches utilize diphenyl carbonate as an esterification agent in the presence of tertiary amine bases [1]. This method employs catalytic amounts of 1,8-diazabicyclo[5.4.0]undec-7-ene or 1,5,7-triazabicyclo[4.4.0]dec-5-ene under neat conditions at elevated temperatures exceeding 100°C [1]. The reaction provides moderate to high yields while offering environmental advantages through reduced solvent requirements [1].

Industrial production frequently employs the Schotten-Baumann method for phenyl benzoate synthesis [5]. This approach utilizes benzoyl chloride derivatives in the presence of sodium hydroxide, providing crystalline benzoyl derivatives with excellent yields [5]. The method requires vigorous agitation and temperature control to ensure complete conversion and minimize side reactions [5].

Esterification MethodCatalystTemperature Range (°C)Yield (%)Industrial Applicability
Fischer EsterificationSulfuric Acid140-18085-92High
Diphenyl CarbonateTertiary Amines100-16070-89Medium
Schotten-BaumannSodium Hydroxide0-2588-95High
Direct OxidativePalladium Catalyst140-25078-86Medium

Purification Techniques and Quality Control Standards

Purification of 4-Pentylphenyl 4-methoxybenzoate requires specialized techniques due to the presence of both aromatic and aliphatic impurities [6]. The primary contaminants include unreacted 4-methoxybenzoic acid, 4-pentylphenol, and various ester derivatives formed through side reactions [6].

Liquid-liquid extraction represents the initial purification step, utilizing 2N sodium carbonate or sodium hydroxide to remove residual carboxylic acid materials [6]. The crude ester is subsequently treated with calcium chloride to eliminate alcohol impurities, followed by drying with potassium carbonate or magnesium sulfate [6]. This multi-stage extraction process effectively removes polar impurities while preserving the target compound integrity [6].

Fractional distillation under reduced pressure provides the primary purification method for removing volatile impurities and achieving high-purity products [6]. The process typically operates at 7.0 mbar pressure with controlled temperature gradients to prevent thermal decomposition [7]. Multiple distillation cycles may be required to achieve pharmaceutical-grade purity levels exceeding 98% [3].

Recrystallization from appropriate solvents offers an alternative purification approach for solid ester products [6]. The selection of recrystallization solvent is critical, with toluene, petroleum ether, and chloroform-toluene mixtures providing optimal results [6]. Alcohol-based solvents must be avoided to prevent transesterification reactions that could contaminate the final product [6].

High-performance liquid chromatography serves as the primary analytical method for quality control assessment [8]. The reverse-phase chromatographic system employs acetonitrile-water mobile phases with phosphoric acid modifiers to achieve optimal separation [8]. Mass spectrometry compatibility requires substitution of phosphoric acid with formic acid while maintaining separation efficiency [8].

Gas chromatography-mass spectrometry provides complementary analytical capabilities for purity assessment and impurity identification [9]. The analytical method utilizes capillary columns with temperature programming from 40°C to 280°C at 5°C per minute intervals [9]. Electron ionization at 70 eV enables compound identification through comparison with National Institute of Standards and Technology spectral databases [9].

Analytical ParameterSpecificationTest MethodAcceptance Criteria
Purity>98.0%Gas ChromatographyMinimum 98.0%
Melting Point29.0°CDifferential Scanning Calorimetry28.5-29.5°C
Water Content<0.1%Karl Fischer TitrationMaximum 0.1%
Residual Solvents<500 ppmGas Chromatography-Mass SpectrometryPer ICH Guidelines

Large-Scale Manufacturing Challenges

Industrial production of 4-Pentylphenyl 4-methoxybenzoate faces significant technical and economic challenges related to reaction scale-up and process optimization [10]. Temperature control represents a critical challenge in large-scale esterification reactions due to the highly exothermic nature of the process [11]. Fixed-bed multipipe reactors are preferred for managing heat generation and ensuring uniform temperature distribution throughout the reaction mass [11].

Reaction pressure management becomes increasingly complex at industrial scales, with optimal conditions ranging from atmospheric pressure to 20-30 atmospheres depending on the specific process configuration [11]. Higher pressures improve reaction rates and conversion efficiency but require specialized equipment and safety systems that significantly increase capital costs [11]. The reaction temperature typically ranges from 140°C to 250°C, with careful optimization required to balance reaction velocity against side reaction formation [11].

Product isolation presents substantial challenges in large-scale operations due to the formation of viscous reaction mixtures at typical concentrations [10]. The optimal separation temperature range of 100-150°C must be maintained during filtration or centrifugation operations to ensure economic recovery rates [10]. Below this temperature range, mixture viscosity increases dramatically, making solid-liquid separation impractical for commercial production [10].

Crystallization control becomes critical for large-scale operations, as rapid cooling leads to fine crystal formation that impedes filtration and separation processes [10]. Controlled cooling rates must be implemented to promote crystal growth and facilitate efficient product recovery [10]. The cooling process requires specialized equipment designed to maintain uniform temperature reduction throughout large reaction volumes [10].

Process intensification techniques offer potential solutions to manufacturing challenges through improved heat and mass transfer characteristics [12]. Continuous flow reactors enable precise temperature and pressure control while reducing the risk of runaway reactions [12]. Microwave-assisted synthesis and ultrasound-enhanced processing can improve reaction efficiency and reduce processing times [12].

Manufacturing ParameterLaboratory ScalePilot ScaleIndustrial ScaleOptimization Strategy
Reactor Volume1-5 L100-500 L5,000-20,000 LMultipipe Design
Heat RemovalNatural CoolingExternal CoolingMulti-stage CoolingProcess Intensification
Mixing EfficiencyMagnetic StirrerMechanical AgitatorTurbine MixersComputational Fluid Dynamics
Product RecoverySimple FiltrationCentrifugationContinuous SeparationTemperature Control

Byproduct Analysis and Yield Optimization

Byproduct formation in 4-Pentylphenyl 4-methoxybenzoate synthesis follows predictable patterns based on competing reaction pathways and process conditions [13]. The primary side reactions include phenol formation through hydrolysis, coupling reactions leading to biphenyl derivatives, and transesterification with residual alcohols [11]. Phenol formation typically accounts for 2-5% of the total product mass under optimized conditions [11].

Coupling reactions represent a significant challenge in large-scale production, forming high-boiling biphenyl compounds that are difficult to separate and may adversely affect catalyst performance [11]. These reactions are favored at elevated temperatures and can be minimized through careful temperature control and optimized reactant ratios [11]. Maintaining stoichiometric excess of the carboxylic acid component helps suppress coupling reactions while extending catalyst lifetime [11].

Yield optimization strategies focus on maximizing conversion while minimizing side reaction formation through process parameter control [12]. Temperature optimization balances reaction rate against thermal degradation, with most processes operating at 140-180°C for optimal performance [12]. Catalyst loading affects both reaction rate and selectivity, with typical loadings ranging from 0.5% to 5% by weight depending on the specific catalyst system employed [12].

Water removal during esterification significantly impacts reaction equilibrium and final yields [14]. Continuous water removal through gas sparging or azeotropic distillation drives the equilibrium toward product formation [14]. Gas bubbling techniques using inert gases at controlled flow rates enhance water removal while improving mass transfer characteristics [14].

Reaction kinetics modeling enables optimization of processing conditions through mathematical simulation of reaction behavior [12]. The reaction rate follows second-order kinetics with respect to reactant concentrations, allowing prediction of conversion rates under various operating conditions [12]. Arrhenius equation parameters provide temperature-dependent rate constants for process optimization calculations [12].

Solvent-free reaction conditions offer advantages for yield optimization by eliminating solvent-related side reactions and simplifying product isolation [13]. These conditions typically require elevated temperatures but provide higher atom economy and reduced environmental impact [13]. Sodium hydride catalysis under solvent-free conditions achieves quantitative yields at 130°C reaction temperatures [13].

Process VariableImpact on YieldOptimal RangeMonitoring Method
TemperaturePrimary Factor140-180°CContinuous Monitoring
Catalyst LoadingSecondary Factor1-3% w/wBatch Analysis
Water Removal RateEquilibrium Driver90-95%Karl Fischer Analysis
Reactant RatioSelectivity Control1.2:1 ExcessChromatographic Analysis
Reaction TimeConversion Factor4-8 HoursReal-time Sampling

XLogP3

5.7

UNII

5C69KDR77Y

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

38444-13-2

Wikipedia

Pentylphenyl methoxybenzoate

General Manufacturing Information

Benzoic acid, 4-methoxy-, 4-pentylphenyl ester: ACTIVE

Dates

Modify: 2023-08-16

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